molecular formula C8H10ClN3 B2977858 Imidazo[1,5-a]pyridin-1-ylmethanamine hydrochloride CAS No. 1187932-15-5

Imidazo[1,5-a]pyridin-1-ylmethanamine hydrochloride

Cat. No. B2977858
CAS RN: 1187932-15-5
M. Wt: 183.64
InChI Key: CFALWTIAWAOAIH-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyridin-1-ylmethanamine hydrochloride, also known as IPMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. IPMA is a selective agonist for the 5-HT2c receptor, which is a subtype of the serotonin receptor. This receptor plays a crucial role in regulating mood, appetite, and sleep. IPMA has been studied extensively for its potential therapeutic applications in treating obesity, depression, and anxiety.

Scientific Research Applications

1. Broad Therapeutic Potential

Imidazo[1,2-a]pyridine, a close relative to Imidazo[1,5-a]pyridin-1-ylmethanamine hydrochloride, has been highlighted for its extensive range of applications in medicinal chemistry. Its potential includes anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic activities, and more. This versatility underlines the scaffold's capacity to be modified structurally for the discovery and development of new therapeutic agents (A. Deep et al., 2016).

2. Pharmacological Properties

The pharmacological properties of Imidazo[1,2-a]pyridines, which are structurally similar to this compound, have been a growing interest in medicinal chemistry. Recent studies have focused on understanding these compounds' enzyme inhibitors, receptor ligands, and anti-infectious agents' roles, showcasing their potential in therapeutic applications (C. Enguehard-Gueiffier & A. Gueiffier, 2007).

3. N-Heterocyclic Carbenes

Research has also explored the imidazo[1,5-a]pyridine skeleton as a versatile platform for generating new types of stable N-heterocyclic carbenes, indicating its utility in developing novel catalysts and materials (M. Alcarazo et al., 2005). This application is crucial for advancements in synthetic chemistry and material science.

4. Antitumor Therapy Candidate

Imidazo[1,2-a]pyridine has been identified as an important biologically active moiety with significant anticancer activities. It serves as a lead molecule in clinical trials, demonstrating the scaffold's potential in developing novel anticancer agents (Richa Goel et al., 2016).

5. Synthesis and Functionalization

Efforts to develop new methods for the synthesis and functionalization of Imidazo[1,2-a]pyridines under mild reaction conditions have been significant. These methods aim to enhance biological activity and are pivotal for pharmaceutical applications, indicating the compound's importance in drug synthesis and development (Chitrakar Ravi & S. Adimurthy, 2017).

properties

IUPAC Name

imidazo[1,5-a]pyridin-1-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.ClH/c9-5-7-8-3-1-2-4-11(8)6-10-7;/h1-4,6H,5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFALWTIAWAOAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=CN2C=C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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